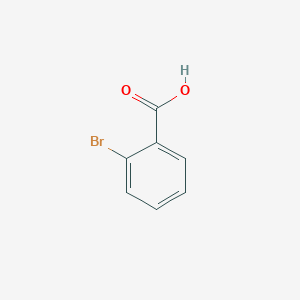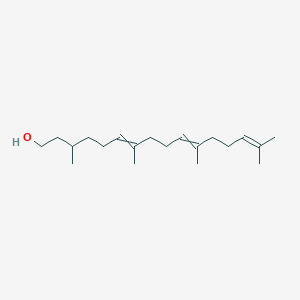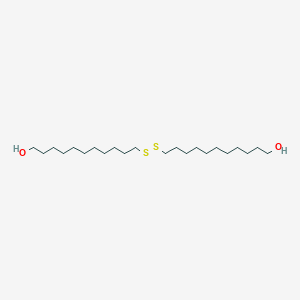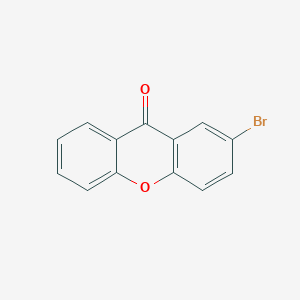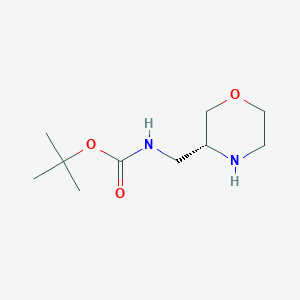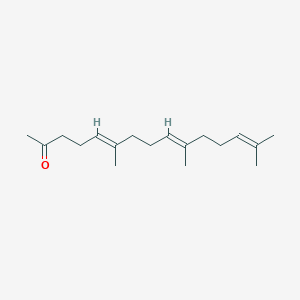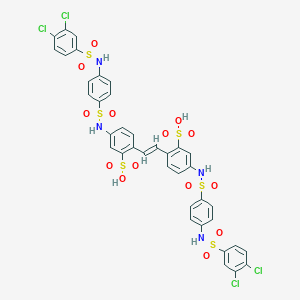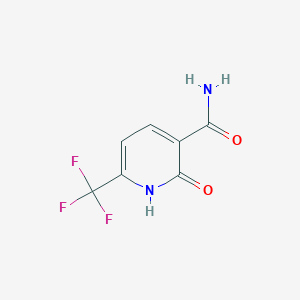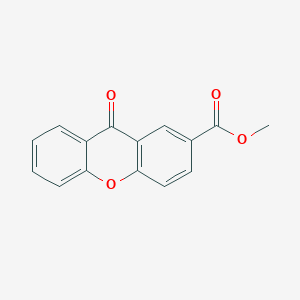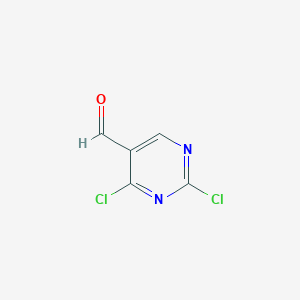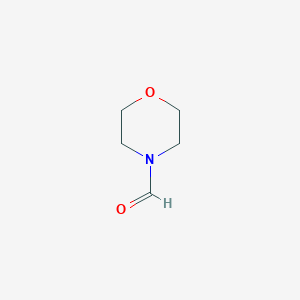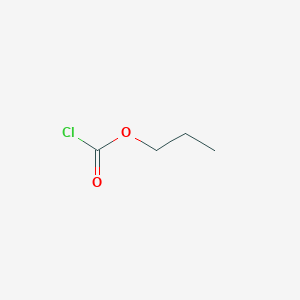
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid, also known as DFOPB, is a boronic acid derivative that has gained significant interest in scientific research due to its unique chemical properties. DFOPB is a white to off-white powder that is insoluble in water but soluble in organic solvents such as chloroform and methanol. This compound has a molecular weight of 331.32 g/mol and a melting point of 100-102°C. In
Wirkmechanismus
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid works by binding to specific molecules and undergoing a chemical reaction that results in a change in fluorescence intensity or emission wavelength. This change in fluorescence can be used to detect the presence or concentration of the target molecule. In photodynamic therapy, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid is activated by light, leading to the generation of reactive oxygen species that cause cell death in cancer cells.
Biochemische Und Physiologische Effekte
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been shown to have low toxicity and does not cause significant changes in cell viability or morphology. However, it has been reported to cause a decrease in intracellular glutathione levels, which may affect cellular redox balance. (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has also been shown to induce apoptosis in cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has several advantages for lab experiments, including its high sensitivity and selectivity for specific molecules, low toxicity, and ease of use. However, its insolubility in water and limited stability in aqueous solutions can be a limitation for certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid and its derivatives. One area of interest is the development of new fluorescent probes for the detection of other molecules with potential biological or environmental significance. Another area of interest is the optimization of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid-based photodynamic therapy for cancer treatment, including the development of new delivery systems and the identification of new targets for therapy. Additionally, the synthesis of new (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid derivatives with improved properties and applications in material science and drug discovery is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been widely used in scientific research as a fluorescent probe for the detection of various molecules such as nitric oxide, hydrogen sulfide, and thiols. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been used as a building block for the synthesis of other boronic acid derivatives with potential applications in drug discovery and material science.
Eigenschaften
CAS-Nummer |
121219-22-5 |
|---|---|
Produktname |
(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid |
Molekularformel |
C14H21BF2O3 |
Molekulargewicht |
286.12 g/mol |
IUPAC-Name |
(2,3-difluoro-4-octoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H21BF2O3/c1-2-3-4-5-6-7-10-20-12-9-8-11(15(18)19)13(16)14(12)17/h8-9,18-19H,2-7,10H2,1H3 |
InChI-Schlüssel |
GUGMXTUFYGIPHU-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O |
Synonyme |
2,3-Difluoro-4-(octyloxy)-benzeneboronic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

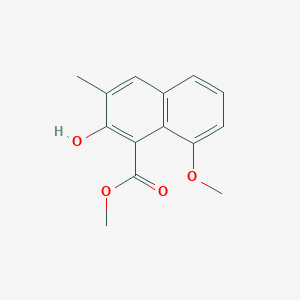
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
